REACTION_CXSMILES
|
Cl.[OH:2][CH:3]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH2:16][CH3:17])[C:4](=[NH:8])[O:5]CC.[C:18](Cl)(Cl)=[O:19]>>[CH2:16]([O:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH:3]1[O:2][C:18](=[O:19])[NH:5][C:4]1=[O:8])[CH3:17] |f:0.1|
|
Name
|
Ethyl 1-hydroxy-1-(2-ethoxyphenyl)methanecarboximidate hydrochloride
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.OC(C(OCC)=N)C1=C(C=CC=C1)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To isolate the product
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the solid residue partitioned between 500 ml
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with two fresh portions of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform phase and washes was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to solids
|
Type
|
CUSTOM
|
Details
|
recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC=C1)C1C(NC(O1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |